1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom at the third position and an ethylthio group at the second position of the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and ethyl mercaptan.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with ethyl mercaptan in the presence of a base such as sodium hydroxide to form an intermediate.
Final Product: The intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or gene expression. Detailed studies on its specific molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-3-(methylthio)propan-1-one
- 1-(3-Chlorophenyl)propan-1-one
- 4-Methoxypropiophenone
Comparison: 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one is unique due to the presence of both a chlorine atom and an ethylthio group, which impart distinct chemical properties and reactivity compared to its analogs. For example, the ethylthio group can participate in additional chemical reactions, providing more versatility in synthetic applications.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-ethylsulfanylpropan-1-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-14-8(2)11(13)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3 |
InChI Key |
VXBFBJICOCBWLU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)C(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.